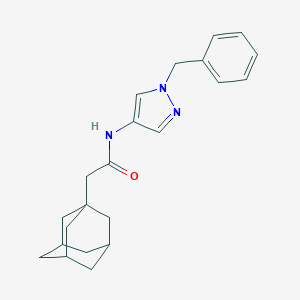
2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide, also known as AAPA, is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide is not fully understood. However, studies suggest that this compound exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound also interacts with various molecular targets such as histone deacetylases (HDACs), cyclin-dependent kinases (CDKs), and heat shock proteins (HSPs).
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have reported that this compound inhibits the proliferation of cancer cells, induces apoptosis, and reduces tumor growth in animal models. This compound also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide is its potential therapeutic applications in various diseases. This compound is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
Future research on 2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide should focus on elucidating its exact mechanism of action and molecular targets. Studies should also investigate the potential of this compound as a therapeutic agent in other diseases such as diabetes, cardiovascular disease, and inflammatory disorders. In addition, the development of more soluble formulations of this compound could improve its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising therapeutic potential in various diseases such as cancer and neurodegenerative disorders. The synthesis of this compound is relatively simple, and it has been extensively studied for its biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide involves the reaction of 1-adamantylamine and 1-benzyl-1H-pyrazole-4-carboxylic acid in the presence of coupling reagents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction mixture is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound also shows neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Formule moléculaire |
C22H27N3O |
|---|---|
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
2-(1-adamantyl)-N-(1-benzylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C22H27N3O/c26-21(12-22-9-17-6-18(10-22)8-19(7-17)11-22)24-20-13-23-25(15-20)14-16-4-2-1-3-5-16/h1-5,13,15,17-19H,6-12,14H2,(H,24,26) |
Clé InChI |
GNRZDUZNHZQNDL-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CN(N=C4)CC5=CC=CC=C5 |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CN(N=C4)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B280096.png)

![2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B280101.png)
![N-(3-chloro-4-methoxyphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280102.png)
![2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile](/img/structure/B280106.png)

![methyl 6-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280110.png)
![ethyl 6-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280111.png)
![methyl 6-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280112.png)
![methyl 6-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280114.png)
![2-[2-(2,4-Dichloro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile](/img/structure/B280115.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280116.png)
![2-ethyl 4-isopropyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B280117.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280118.png)
